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Abstract
ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to

selectively target the B-cell lymphoma 6 (BCL6) protein for degradation via the ubiquitin-

proteasome system. BCL6 is a key transcriptional repressor and a well-validated oncogenic

driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This

technical guide provides an in-depth overview of the mechanism of action of ARV-393,

summarizes key preclinical data, and outlines the design of its ongoing clinical evaluation.

Introduction to ARV-393 and the PROTAC
Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal

machinery to eliminate disease-causing proteins. They consist of two distinct ligands connected

by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin

ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation

by the proteasome.

ARV-393 is a potent and selective BCL6 degrader.[1][2] It is composed of a BCL6-binding

moiety and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical
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linker.[3][4][5] By inducing the degradation of BCL6, ARV-393 aims to inhibit the growth of

BCL6-dependent cancer cells.[6][7]

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
The primary mechanism of action of ARV-393 involves the formation of a ternary complex

between BCL6, ARV-393, and the CRBN E3 ubiquitin ligase.[6] This induced proximity

facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues

on the BCL6 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S

proteasome, which then unfolds and degrades the BCL6 protein.
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Figure 1: Mechanism of Action of ARV-393.

Preclinical Data Summary
ARV-393 has demonstrated potent and robust preclinical activity in a variety of in vitro and in

vivo models of non-Hodgkin lymphoma (NHL).
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In Vitro Activity
ARV-393 induces rapid and profound degradation of BCL6 in NHL cell lines, with greater than

90% degradation observed.[4][5][8] This leads to potent anti-proliferative effects in multiple

DLBCL and Burkitt lymphoma cell lines.

Parameter Cell Lines Value Reference

DC50 (50%

Degradation

Concentration)

Multiple DLBCL and

Burkitt lymphoma cell

lines

<1 nM [2]

GI50 (50% Growth

Inhibition)

Multiple DLBCL and

Burkitt lymphoma cell

lines

<1 nM [2]

In Vivo Activity
Oral administration of ARV-393 has shown significant single-agent anti-tumor activity in various

cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.
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Model Type Cancer Type Treatment Key Findings Reference

CDX

High-Grade B-

cell Lymphoma

(HGBCL)

ARV-393 (3

mg/kg) +

Glofitamab (0.15

mg/kg)

81% Tumor

Growth Inhibition

(TGI) with

concomitant

dosing, 91% TGI

with sequential

dosing.

CDX HGBCL

ARV-393 (6

mg/kg) +

Glofitamab (0.15

mg/kg)

Tumor

regressions in

10/10 mice

(concomitant)

and 7/8 mice

(sequential).

PDX

Transformed

Follicular

Lymphoma (tFL)

ARV-393

Monotherapy

≥95% TGI in two

models.

PDX

Nodal T-follicular

helper cell

lymphoma,

angioimmunobla

stic-type (nTFHL-

AI)

ARV-393

Monotherapy

Significant

reduction in

tumor burden in

peripheral blood,

bone marrow,

and spleen.

CDX
Aggressive

DLBCL

ARV-393 +

Tazemetostat,

Palbociclib,

Acalabrutinib, or

Venetoclax

Enhanced

antitumor activity

and tumor

regressions.

Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of scientific

findings. While specific institutional protocols may vary, the following outlines the general

methodologies employed in the preclinical evaluation of ARV-393.
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BCL6 Degradation Assay (Western Blot)
A common method to quantify protein degradation is through Western blotting.

Start:
Treat cells with ARV-393

Cell Lysis
(e.g., RIPA buffer)

Protein Quantification
(e.g., BCA assay)

SDS-PAGE
(Protein separation by size)

Protein Transfer
(to PVDF or nitrocellulose membrane)

Blocking
(e.g., 5% non-fat milk)

Primary Antibody Incubation
(Anti-BCL6, Anti-loading control)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Imaging and Densitometry

End:
Quantify BCL6 levels
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Click to download full resolution via product page

Figure 2: Western Blot Workflow for BCL6 Degradation.

Cell Viability Assay
To determine the GI50, a cell viability assay such as the CellTiter-Glo® Luminescent Cell

Viability Assay is often used. This assay measures ATP levels, which are indicative of

metabolically active cells.

Xenograft Tumor Models
In vivo efficacy is typically assessed using immunodeficient mice bearing tumors derived from

human cancer cell lines (CDX) or patient tumors (PDX).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12365025?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Implant tumor cells/fragments

into immunodeficient mice

Allow tumors to establish
(e.g., 100-200 mm³)

Randomize mice into
treatment groups

Administer ARV-393 orally
(and/or combination agents)

Monitor tumor volume
and body weight regularly

Collect tumors at endpoint
for pharmacodynamic analysis

End:
Analyze tumor growth inhibition

Click to download full resolution via product page

Figure 3: General Workflow for Xenograft Studies.

Clinical Development
ARV-393 is currently being evaluated in a Phase 1 clinical trial (NCT06393738) in adult

patients with relapsed/refractory non-Hodgkin lymphoma.[1][3][6][7][8]
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Study Design
This is a first-in-human, open-label, multicenter, dose-escalation study.[6] The study will enroll

patients with mature B-cell NHL who have received at least two prior systemic therapies, or

patients with histologically confirmed angioimmunoblastic T-cell lymphoma (AITL) that has

recurred or progressed.[1][3] ARV-393 is administered orally in 28-day cycles.[4][5]

Study Objectives
The primary objectives are to evaluate the safety and tolerability of ARV-393, determine the

maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D) and

schedule.[4][5] Secondary objectives include characterizing the pharmacokinetic profile of

ARV-393 and evaluating its preliminary anti-tumor activity.[4][5]

Conclusion
ARV-393 represents a promising therapeutic strategy for patients with B-cell malignancies by

leveraging the ubiquitin-proteasome system to specifically degrade the oncogenic driver BCL6.

Preclinical data have demonstrated its potent and selective activity, providing a strong rationale

for its ongoing clinical investigation. The results from the Phase 1 study will be crucial in

determining the future developmental path of this novel BCL6-targeting PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Role of ARV-393 in the Ubiquitin-Proteasome
System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365025#arv-393-s-role-in-ubiquitin-proteasome-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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